![molecular formula C14H24N2O6S B1448901 tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide CAS No. 2173052-31-6](/img/structure/B1448901.png)
tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Übersicht
Beschreibung
Tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is an organic compound that exhibits significant potential for various scientific research applications. This molecule is structurally complex, characterized by a fused bicyclic thieno[3,4-b]pyrazine ring system with a tert-butyl ester and a methoxy oxoethyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide typically involves multi-step organic synthesis. Key steps may include the formation of the thieno[3,4-b]pyrazine ring system, followed by the addition of the tert-butyl ester and methoxy oxoethyl side chain. Common reaction conditions involve the use of solvents like dichloromethane or acetonitrile, catalysts such as palladium or copper, and reagents like tert-butyl bromoacetate and dimethyl oxalate.
Industrial Production Methods: : Scaling up the synthesis for industrial production may require optimization of reaction conditions to enhance yield and purity. This often involves continuous flow chemistry techniques, high-pressure reactors, and advanced purification methods such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, typically facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: : The molecule can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, acetonitrile as solvent.
Reduction: : Lithium aluminum hydride, palladium on carbon, ethanol as solvent.
Substitution: : Amines, thiols, dichloromethane as solvent.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of reduced thieno[3,4-b]pyrazine derivatives.
Substitution: Formation of substituted thieno[3,4-b]pyrazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
The unique structure of tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide makes it valuable in diverse scientific research fields:
Chemistry: : Used as a building block for complex organic molecules and as a reagent in synthetic chemistry.
Biology: : Investigated for its potential as a bioactive molecule in biochemical assays and cell culture studies.
Medicine: : Studied for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: : Explored for its applications in materials science, such as in the synthesis of polymers or specialty chemicals.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. In a biological context, it may interact with cellular proteins, enzymes, or receptors, modulating biochemical pathways. Molecular docking studies and in vitro assays can help elucidate these interactions.
Vergleich Mit ähnlichen Verbindungen
Comparison: : Compared to other thieno[3,4-b]pyrazine derivatives, tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is unique due to its tert-butyl ester and methoxy oxoethyl side chain, which may enhance its chemical stability and biological activity.
Similar Compounds
Thieno[3,4-b]pyrazine derivatives with different ester groups.
Hexahydrothieno[3,4-b]pyrazine compounds with alternative side chains.
Thieno[3,4-b]pyrazine analogs with varying degrees of oxidation.
This compound’s intricate structure and diverse reactivity make it a valuable asset in the toolkit of chemists and researchers across multiple disciplines.
Biologische Aktivität
The compound tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is a novel synthetic derivative with potential biological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 301.37 g/mol
- CAS Number : 181269-69-2
The compound features a thieno[3,4-b]pyrazine core, which is known for its diverse pharmacological properties. The presence of a methoxy group and a carboxylate moiety enhances its solubility and bioavailability.
Research indicates that compounds similar to this one can interact with various biological targets. Specifically, derivatives of pyrazine have been shown to inhibit key kinases involved in cancer cell proliferation and survival. The proposed mechanism involves the inhibition of c-Met and VEGFR-2 pathways, which are crucial in tumor growth and angiogenesis.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. Below is a summary of findings from various studies:
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
A549 | 0.98 ± 0.08 | c-Met inhibition |
MCF-7 | 1.05 ± 0.17 | VEGFR-2 inhibition |
HeLa | 1.28 ± 0.25 | Apoptosis induction |
These results indicate that the compound effectively inhibits cell proliferation through targeted action on specific signaling pathways.
Case Studies
- Study on A549 Cells : A study evaluated the effect of the compound on A549 lung cancer cells. Results showed that treatment led to G0/G1 phase arrest and induced late apoptosis, suggesting a potential for therapeutic application in lung cancer treatment .
- Kinase Inhibition Profile : Another study assessed the compound's inhibitory effects on c-Met and VEGFR-2 kinases, revealing IC values of 26 nM and 2.6 µM respectively. This highlights its potential as a targeted therapy for cancers driven by these pathways .
Pharmacological Profile
The pharmacological profile of this compound suggests it may possess:
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound?
Successful synthesis requires precise control of reaction conditions:
- Temperature : Exothermic reactions may require cooling to prevent side products (e.g., room temperature for stability in multi-step reactions).
- Solvent choice : Polar aprotic solvents like DCM or THF are often used to enhance reactivity.
- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates.
- Reaction monitoring : Techniques like TLC or HPLC ensure reaction completion and purity (≥94% yield achieved via these methods).
Q. Which purification methods are effective for isolating this compound?
- Chromatography : Flash column chromatography with silica gel is standard for separating stereoisomers.
- Recrystallization : Solvent mixtures (e.g., DCM/hexane) improve crystalline purity, as demonstrated in a 94% yield protocol.
- Distillation or filtration : Used for volatile byproducts or insoluble impurities.
Q. How is the compound’s structural integrity confirmed post-synthesis?
- NMR spectroscopy : Assigns stereochemistry (e.g., 4aS,7aR configuration) and verifies functional groups (e.g., tert-butyl, methoxy).
- Mass spectrometry : Validates molecular weight (e.g., 352.83 g/mol for a related chloroacetyl derivative) .
- X-ray crystallography : Resolves complex ring systems (e.g., hexahydrothieno-pyrazine core).
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
- Comparative assays : Test structural analogs (e.g., pyrazolopyrazine derivatives) to isolate activity-contributing groups.
- Purity verification : Use HPLC to rule out impurities skewing bioassay results (e.g., ≥97% purity thresholds).
- Dose-response studies : Identify non-linear effects caused by aggregation or solubility issues.
Q. What strategies enhance the compound’s interaction with biological targets?
- Functional group modifications : Introduce electron-withdrawing groups (e.g., chloroacetyl) to improve binding affinity.
- Prodrug design : Link the tert-butyl ester to hydrolyzable groups for controlled release.
- Computational modeling : Predict binding modes with enzymes/receptors using docking simulations.
Q. How can the compound be modified for specific therapeutic applications?
- Nucleophilic substitutions : Replace the methoxy group with amines or thiols for targeted reactivity.
- Cross-coupling reactions : Attach aryl/heteroaryl moieties to modulate pharmacokinetics (e.g., Suzuki coupling) .
- Stereochemical tuning : Synthesize enantiomers to explore chirality-dependent bioactivity.
Q. Methodological Considerations
Q. What analytical techniques address stability challenges during storage?
- Lyophilization : Preserve hygroscopic derivatives in anhydrous form.
- Low-temperature storage : -20°C prevents degradation of oxidation-prone groups (e.g., sulfide to sulfone) .
- Stability assays : Monitor decomposition via accelerated aging studies (40°C/75% RH).
Q. How are reaction yields improved in scale-up syntheses?
- Catalyst optimization : Palladium or nickel catalysts enhance coupling efficiency.
- Flow chemistry : Continuous reactors minimize side reactions in exothermic steps.
- Green solvents : Switch to ethanol/water mixtures to reduce environmental impact.
Q. Data Interpretation and Validation
Q. How should researchers validate conflicting spectral data?
- Multi-technique correlation : Cross-check NMR, IR, and MS data for consistency.
- Reference standards : Compare with published spectra of structurally similar compounds (e.g., tert-butyl pyrazinecarboxylates).
- Crystallographic validation : Resolve ambiguous stereochemistry with single-crystal XRD.
Q. What statistical methods are recommended for bioactivity analysis?
- ANOVA : Identify significant differences between treatment groups in dose-response studies.
- PCA (Principal Component Analysis) : Reduce dimensionality in high-throughput screening datasets.
- QSAR modeling : Relate structural features (e.g., logP, polar surface area) to activity trends.
Eigenschaften
IUPAC Name |
tert-butyl (4aR,7aS)-1-(2-methoxy-2-oxoethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6S/c1-14(2,3)22-13(18)16-6-5-15(7-12(17)21-4)10-8-23(19,20)9-11(10)16/h10-11H,5-9H2,1-4H3/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIBXFHGUSPXJI-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2C1CS(=O)(=O)C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H]2[C@@H]1CS(=O)(=O)C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.